Spiro[3.5]nonan-2-ol

Lipophilicity ADME Fragment-Based Drug Discovery

Spiro[3.5]nonan-2-ol (CAS 1521428-81-8) is a C9H16O spirocyclic secondary alcohol featuring a cyclobutane ring fused to a cyclohexane ring via a shared spiro carbon, with the hydroxyl group positioned at the 2-position of the cyclobutane moiety. The compound possesses a molecular weight of 140.22 g/mol, a calculated XLogP3 of 2.7, one hydrogen bond donor, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area (TPSA) of 20.2 Ų.

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 1521428-81-8
Cat. No. B2637614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-2-ol
CAS1521428-81-8
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESC1CCC2(CC1)CC(C2)O
InChIInChI=1S/C9H16O/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2
InChIKeyDPAJEZBCBYLOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.5]nonan-2-ol (CAS 1521428-81-8): Chemical Identity and Baseline Procurement Profile


Spiro[3.5]nonan-2-ol (CAS 1521428-81-8) is a C9H16O spirocyclic secondary alcohol featuring a cyclobutane ring fused to a cyclohexane ring via a shared spiro carbon, with the hydroxyl group positioned at the 2-position of the cyclobutane moiety [1]. The compound possesses a molecular weight of 140.22 g/mol, a calculated XLogP3 of 2.7, one hydrogen bond donor, one hydrogen bond acceptor, zero rotatable bonds, and a topological polar surface area (TPSA) of 20.2 Ų [2]. It is commercially available as a research chemical with typical purities of 95–98% .

Spiro[3.5]nonan-2-ol Differentiation: Why Regioisomers and Heteroatom Analogs Are Not Interchangeable


In medicinal chemistry and fragment-based screening, the precise position of functional groups on a spirocyclic scaffold critically determines molecular recognition, physicochemical properties, and downstream biological readouts. While Spiro[3.5]nonan-2-ol, Spiro[3.5]nonan-1-ol, and Spiro[3.5]nonan-5-ol share identical molecular formulas (C9H16O) and molecular weights (140.22 g/mol), their distinct hydroxyl positioning yields divergent lipophilicity (XLogP3 values of 2.7 vs. 2.3 for the 1-ol regioisomer) [1] and altered spatial presentation of hydrogen-bonding pharmacophores. Furthermore, the introduction of a nitrogen atom to generate azaspiro[3.5]nonane analogs—such as 7-azaspiro[3.5]nonan-2-ol (CAS 784137-09-3, MW 141.21 g/mol)—fundamentally alters both molecular weight and the scaffold's ability to engage biological targets, as demonstrated by the nanomolar FAAH inhibitory activity of 7-azaspiro[3.5]nonane derivatives that is entirely absent in the parent carbocyclic scaffold [2]. Consequently, generic substitution among spiro[3.5]nonane analogs without quantitative comparator data risks compromising experimental reproducibility and invalidating structure-activity relationship interpretations.

Spiro[3.5]nonan-2-ol Procurement Guide: Head-to-Head Quantitative Evidence vs. Key Comparators


Lipophilicity Differential: Spiro[3.5]nonan-2-ol vs. Spiro[3.5]nonan-1-ol (Regioisomer Comparison)

Spiro[3.5]nonan-2-ol exhibits a computed XLogP3 value of 2.7, whereas the regioisomeric Spiro[3.5]nonan-1-ol (CAS 60211-19-0) demonstrates an XLogP3 of 2.3 [1]. This difference of 0.4 log units corresponds to a ~2.5-fold difference in octanol-water partition coefficient, indicating meaningfully distinct membrane permeability potential between the two compounds. The higher lipophilicity of the 2-ol derivative may confer enhanced passive diffusion across biological membranes, a critical consideration in CNS-targeted fragment libraries.

Lipophilicity ADME Fragment-Based Drug Discovery

Conformational Rigidity and Rotatable Bond Count: Carbocyclic Spiro[3.5]nonan-2-ol vs. Flexible Chain Analogs

Spiro[3.5]nonan-2-ol possesses zero rotatable bonds due to its spirocyclic architecture [1]. In contrast, acyclic or monocyclic C9 secondary alcohols—such as 2-nonanol (CAS 628-44-4, seven rotatable bonds) or cyclononanol (CAS 142-57-4, one rotatable bond in the ring) [2]—exhibit significantly greater conformational flexibility. The complete absence of rotatable bonds in Spiro[3.5]nonan-2-ol confers a rigid, pre-organized three-dimensional shape that reduces the entropic penalty upon target binding, a property highly valued in fragment-based drug discovery for achieving improved ligand efficiency [3].

Conformational Restriction Fragment Screening Entropic Penalty

Hydrogen Bond Donor/Acceptor Profile: Spiro[3.5]nonan-2-ol vs. Spiro[3.5]nonane-1,3-diol

Spiro[3.5]nonan-2-ol contains exactly one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom) [1]. In contrast, Spiro[3.5]nonane-1,3-diol (C9H16O2, MW 156.22 g/mol) possesses two hydroxyl groups, yielding two hydrogen bond donors and two acceptors . This fundamental difference in hydrogen bonding capacity markedly affects crystalline packing and solubility characteristics, with the diol exhibiting enhanced water solubility due to its increased capacity for intermolecular hydrogen bonding with solvent . The mono-ol structure of Spiro[3.5]nonan-2-ol provides a simpler, less polar scaffold more amenable to lipophilic target binding pockets.

Hydrogen Bonding Solubility Crystal Engineering

Synthetic Accessibility: One-Step Quantitative Synthesis of Spiro[3.5]nonan-2-ol

Spiro[3.5]nonan-2-ol can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, many azaspiro[3.5]nonane derivatives require multi-step synthetic sequences with protecting group manipulations, as exemplified by the multi-step synthesis of 7-azaspiro[3.5]nonane-7-carboxamide FAAH inhibitors [2]. The one-step, high-yield synthesis of the carbocyclic scaffold offers significant advantages in both cost-effectiveness and synthetic throughput for library production.

Synthetic Methodology Medicinal Chemistry Building Block

Commercial Availability and Purity Benchmarking: Spiro[3.5]nonan-2-ol Across Vendors

Spiro[3.5]nonan-2-ol (CAS 1521428-81-8) is widely available from multiple reputable chemical suppliers with specified purities. Sigma-Aldrich (Enamine source) offers the compound at 95% purity ; ChemScene provides ≥98% purity ; and Leyan offers 98% purity . This multi-vendor availability with consistent purity specifications (95–98%) ensures reliable supply chain access for research programs. In comparison, Spiro[3.5]nonan-5-ol (CAS 2306272-48-8) is listed with 98% purity but from fewer suppliers , while 6-Oxaspiro[3.5]nonan-2-ol (CAS 2816908-49-1) has limited commercial availability [1], potentially constraining procurement options.

Procurement Quality Control Research Chemicals

Scaffold Biological Activity Context: Spiro[3.5]nonane Core in Natural Products and FAAH Inhibition

While direct biological activity data for Spiro[3.5]nonan-2-ol remains limited in peer-reviewed literature , the spiro[3.5]nonane scaffold has established biological relevance. Meroterpenoid natural products containing the spiro[3.5]nonane core, such as Cryptolaevilactones, have been isolated and characterized [1]. In medicinal chemistry, 7-azaspiro[3.5]nonane derivatives have demonstrated potent FAAH inhibition with IC50 values as low as 0.30 μM and kinact/Ki potency values >1500 M⁻¹s⁻¹ [2]. The carbocyclic Spiro[3.5]nonan-2-ol scaffold serves as a non-heteroatom-containing comparator for establishing the contribution of the basic nitrogen to target engagement and selectivity in these systems. The absence of the nitrogen atom in the 2-ol scaffold eliminates potential amine-related off-target activity (e.g., hERG binding, CYP2D6 inhibition) that frequently complicates the development of azaspiro analogs.

Natural Products Enzyme Inhibition Scaffold Hopping

Spiro[3.5]nonan-2-ol Optimal Application Scenarios: Evidence-Driven Procurement Use Cases


Fragment-Based Drug Discovery (FBDD) Library Construction

Spiro[3.5]nonan-2-ol meets key criteria for fragment library inclusion: molecular weight <250 Da (140.22 g/mol), zero rotatable bonds for maximal rigidity, and balanced lipophilicity (XLogP3 = 2.7) [1][2]. Its spirocyclic architecture provides three-dimensional shape diversity that complements planar aromatic fragments, enhancing library chemical space coverage. The one-step, high-yield synthesis [3] enables cost-effective procurement of gram quantities for screening campaigns.

Medicinal Chemistry Control Compound for Azaspiro Scaffold Programs

In FAAH inhibitor optimization campaigns, 7-azaspiro[3.5]nonane scaffolds have achieved nanomolar potency [4]. Spiro[3.5]nonan-2-ol serves as an essential carbocyclic control compound to quantify the contribution of the basic nitrogen to target engagement, binding affinity, and selectivity. Its use enables rigorous structure-activity relationship (SAR) interpretation and facilitates scaffold hopping strategies by establishing the baseline activity of the unsubstituted spiro[3.5]nonane core.

Synthetic Methodology Development and Spiroannulation Studies

The established one-step synthesis of Spiro[3.5]nonan-2-ol under adapted Vilsmeier conditions in quantitative yield [3] positions this compound as a benchmark substrate for developing novel spiroannulation methodologies. Its fully characterized spectroscopic profile (¹H-, ²H-, ¹³C-NMR, IR, Raman) [3] provides a reliable reference standard for reaction optimization and mechanistic studies.

Physicochemical Property Benchmarking for Spirocyclic Scaffolds

The well-defined computed properties of Spiro[3.5]nonan-2-ol (XLogP3 = 2.7, TPSA = 20.2 Ų, zero rotatable bonds) [1][2] make it a useful reference compound for benchmarking in silico ADME prediction models against experimentally determined values. Its regioisomeric differentiation from Spiro[3.5]nonan-1-ol (XLogP3 = 2.3) [5] provides a case study for validating computational methods that predict subtle lipophilicity variations arising from hydroxyl positional isomerism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.5]nonan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.